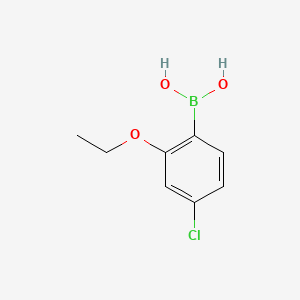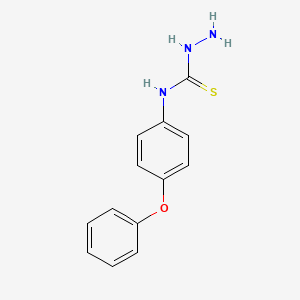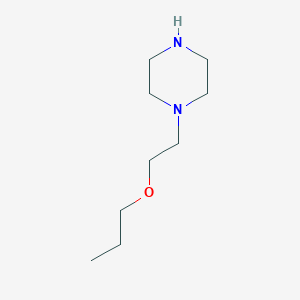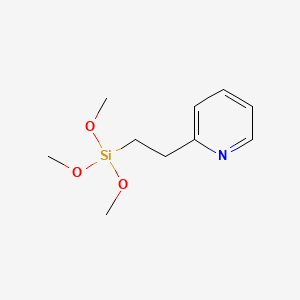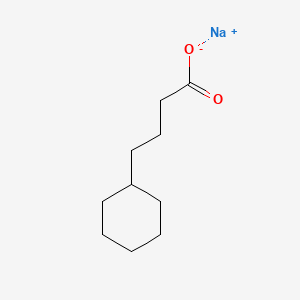
Natriumcyclohexanbutyrat
Übersicht
Beschreibung
. It is a sodium salt derivative of cyclohexanebutanoic acid and is characterized by its white crystalline powder form. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium cyclohexanebutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
Target of Action
Sodium cyclohexanebutyrate, also known as Cyclohexanebutanoic acid, sodium salt or Sodium 4-cyclohexylbutyrate, primarily targets the G-protein coupled receptors (GPCRs) in the body . These receptors play a crucial role in transmitting signals from outside the cell to the inside, thereby influencing cellular responses .
Mode of Action
Sodium cyclohexanebutyrate interacts with its targets, the GPCRs, by binding to them and triggering a series of biochemical reactions . This interaction results in the inhibition of histone deacetylase (HDAC), leading to changes in gene expression . The compound’s action on these targets can lead to various cellular responses, including cell growth inhibition, cell differentiation, and apoptosis .
Biochemical Pathways
Sodium cyclohexanebutyrate affects several biochemical pathways. It is known to play a role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, and neural signaling . The compound’s action on these pathways can lead to various downstream effects, including the regulation of immune-inflammatory responses and kidney injury .
Pharmacokinetics
The pharmacokinetics of Sodium cyclohexanebutyrate involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of the compound can be influenced by these properties .
Result of Action
The molecular and cellular effects of Sodium cyclohexanebutyrate’s action are diverse. At the molecular level, it can cause changes in gene expression by inhibiting HDAC . At the cellular level, it can induce cell differentiation, inhibit cell growth, and trigger apoptosis . These effects can have significant implications for the treatment of various diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium cyclohexanebutyrate. For instance, the compound’s action can be influenced by the presence of other molecules in the body, such as dietary fibers or resistant starch . Additionally, the compound’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Cyclohexanebutanoic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase. These interactions facilitate the conversion of cyclohexanebutanoic acid, sodium salt into its active forms, which can then participate in metabolic pathways . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either activation or inhibition of the enzyme’s activity.
Cellular Effects
Cyclohexanebutanoic acid, sodium salt has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, cyclohexanebutanoic acid, sodium salt can alter cellular metabolism by acting as a substrate for energy production pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of cyclohexanebutanoic acid, sodium salt involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . For instance, it may inhibit histone deacetylases, leading to changes in chromatin structure and subsequent alterations in gene expression. These molecular interactions are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexanebutanoic acid, sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyclohexanebutanoic acid, sodium salt remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of cyclohexanebutanoic acid, sodium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver damage and oxidative stress. Understanding the dosage-dependent effects of cyclohexanebutanoic acid, sodium salt is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Cyclohexanebutanoic acid, sodium salt is involved in several metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are crucial for the activation and oxidation of fatty acids . These interactions influence the metabolic flux and levels of metabolites within the cell, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of cyclohexanebutanoic acid, sodium salt within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by fatty acid transport proteins and is distributed within various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it important to understand these processes for effective application.
Subcellular Localization
Cyclohexanebutanoic acid, sodium salt is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutanoic acid with sodium hydroxide. The reaction typically involves dissolving cyclohexanebutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline sodium salt .
Industrial Production Methods: In industrial settings, the production of cyclohexanebutanoic acid, sodium salt follows a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanebutanoic acid derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanebutanoic alcohols.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid can facilitate the substitution of the sodium ion.
Major Products Formed:
Oxidation: Cyclohexanebutanoic acid derivatives.
Reduction: Cyclohexanebutanoic alcohols.
Substitution: Various cyclohexanebutanoic acid salts.
Vergleich Mit ähnlichen Verbindungen
Sodium cyclohexanebutyrate can be compared with other similar compounds, such as:
Cyclohexanebutanoic acid: The parent compound without the sodium ion.
Barium cyclohexanebutyrate: A similar compound where the sodium ion is replaced by a barium ion.
Cyclohexanebutyric acid sodium salt: Another sodium salt derivative with a slightly different structure.
Uniqueness: Sodium cyclohexanebutyrate is unique due to its specific combination of the cyclohexane ring and the butanoic acid moiety, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
61886-29-1 |
|---|---|
Molekularformel |
C10H18NaO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
sodium;4-cyclohexylbutanoate |
InChI |
InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
SIRJCOVJOZIMDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.[Na] |
Key on ui other cas no. |
61886-29-1 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
4441-63-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


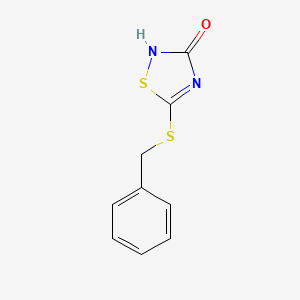
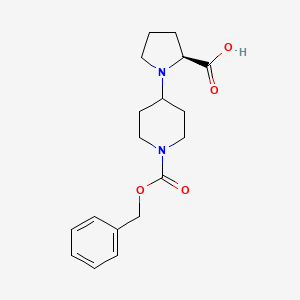
![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
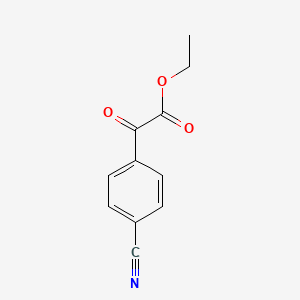
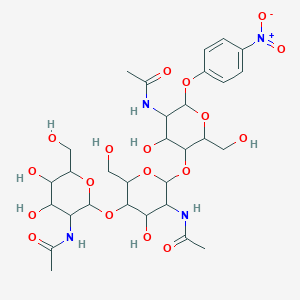
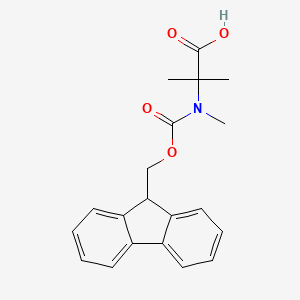
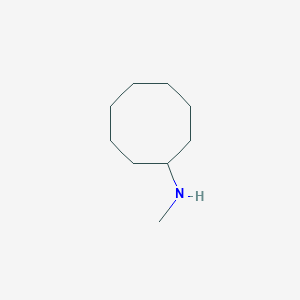

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
